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Compound of Interest

Compound Name: ARSENIC (ll) SULFIDE

Cat. No.: B1143408

An Introduction for Researchers and Drug Development Professionals

Arsenic (ll) sulfide, identified by the CAS number 1303-32-8, is an inorganic compound with
the molecular formula AszSz. It is more commonly known as arsenic disulfide or by its mineral
name, realgar (which often exists as a cage-like molecule, AsaSa4). Historically, realgar has
been a staple in Traditional Chinese Medicine (TCM) for centuries.[1][2][3] In modern
pharmacology, it is being rigorously investigated as a potent anticancer agent. Unlike the more
widely known arsenic trioxide (ATO), arsenic disulfide is reported to have a more favorable
toxicity profile while demonstrating comparable antineoplastic efficacy, particularly in oral
formulations.[1][2][4]

This guide provides a comprehensive overview of the physicochemical properties, mechanisms
of action, and experimental data related to arsenic disulfide, tailored for professionals in
scientific research and drug development.

Physicochemical and Safety Data

Arsenic disulfide is an orange-red crystalline solid that is practically insoluble in water.[2][5][6]
Its poor solubility has historically been a challenge for its clinical application, leading to the
development of nanoparticle formulations to enhance bioavailability.[1][7] The compound is
classified as highly toxic and a potential carcinogen, necessitating stringent safety protocols
during handling.[5][8][9]

Table 1: Physicochemical and Safety Properties of Arsenic (llI) Sulfide
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Property Value Reference(s)
CAS Number 1303-32-8 [6]
Molecular Formula As2S2 (or AsaSa for realgar) [1][6][10]
Molecular Weight 213.97 g/mol [5][6][10]
Appearance Orf.mge-red crystals or yellow Ol

solid
Density 3.5 g/cm3 [6][8]
Melting Point 307 - 360 °C [6][8]
Boiling Point 565 °C [6][8]
Solubility Insoluble in water [5][6]

T (Toxic), N (Dangerous for the
Hazard Codes _ [11]
environment)

| Hazard Statements | H301 (Toxic if swallowed), H331 (Toxic if inhaled), H410 (Very toxic to
aquatic life with long-lasting effects) |[9][11] |

Oncological Mechanism of Action

Arsenic disulfide exerts its anticancer effects through a multi-pronged approach, primarily by
inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical
cell survival signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of As2S: is the induction of apoptosis in a wide range of cancer cells,
including those of breast, gastric, and liver cancers.[3][12][13] This process is mediated by the
modulation of key regulatory proteins. As2S2 treatment leads to the upregulation of the tumor
suppressor protein p53 and other pro-apoptotic proteins like Bax, while simultaneously
downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1.[12][14] This shift in the
balance of apoptotic regulators activates the caspase cascade (specifically caspase-9 and -3),
leading to systematic cell dismantling.[2]
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Concurrently, As2S2 causes cancer cells to arrest in their division cycle, most commonly at the
G2/M phase.[1][15] This is achieved by downregulating the expression of key cell cycle
proteins, including cyclin A2 and cyclin D1.[12][16]
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Caption: As2S: inhibits the PI3K/Akt pathway and cyclins while activating p53-mediated
apoptosis.

Targeting Specific Sighaling Pathways

Beyond the general apoptotic and cell cycle pathways, research has identified more specific
molecular targets of arsenic disulfide.

o PI3K/Akt Pathway: As2S:2 is a potent inhibitor of the PI3K/Akt signaling pathway, a critical
cascade for cell survival, proliferation, and growth.[4][12] By suppressing this pathway, As2S2
removes a key pro-survival signal, sensitizing cancer cells to apoptosis.

o NFATc3/RAG1 Pathway in Gastric Cancer: In gastric cancer models, As2S2 was found to
inhibit the nuclear factor of activated T-cells 3 (NFATc3).[17] This inhibition relieves the
transcriptional repression of Recombination Activating Gene 1 (RAG1), an enzyme that can
induce DNA double-strand breaks. The resulting DNA damage contributes significantly to the
compound's cytotoxic effects.[17]

e PD-L1 in Chemoresistance: In cisplatin-resistant non-small cell lung cancer (NSCLC), As2S:2
has been shown to reverse chemoresistance by targeting Programmed Death-Ligand 1 (PD-
L1).[18] The mechanism appears to be linked to the p53 pathway, suggesting an
immunomodulatory role in addition to its direct cytotoxic effects.[18]
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Caption: As2S:z inhibits NFATc3, leading to RAG1 expression and DNA damage in gastric

cancer cells.

Quantitative Experimental Data

The efficacy of arsenic disulfide has been quantified in numerous preclinical studies, both in

vitro and in vivo.

In Vitro Cytotoxicity
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The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's
potency. As2S2 has demonstrated potent cytotoxicity across various cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC50) of Arsenic Disulfide in Various Cancer Cell Lines

IC50 Value (24h

Cell Line Cancer Type Reference
treatment)

Malignant

A375 3.78 £ 0.827 pg/ml [2]
Melanoma
Hepatocellular

HepG2 ) 6.89 £ 1.078 pg/mli [2]
Carcinoma
Hepatocellular

HepG2 _ 0.7986 uM [13]
Carcinoma

8898 Pancreatic Carcinoma  9.06 = 0.984 pg/ml [2]

| MKN45 | Gastric Cancer | 9.37 + 0.948 pg/ml |[2] |

In Vivo Efficacy

Studies using xenograft mouse models, where human cancer cells are implanted into
immunocompromised mice, have confirmed the antitumor activity of As2Sz in a living system.

Table 3: In Vivo Efficacy of Arsenic Disulfide in Xenograft Models
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Cancer Model Treatment Protocol Key Finding Reference
Significantly
Lewis Lung reduced tumor
. 60 mg/kg AsaSa . [2]
Carcinoma weight compared
to control.
MGC803 Gastric 38.01% tumor growth
1 mg/kg AsaSa o [3]
Cancer inhibition (TGI).

26.79% TGI (Note:
2 mg/kg AsaSa potential anomaly in [3]

MGCB803 Gastric

Cancer
reported data).

| A549/DDP NSCLC | AsaSa + Cisplatin (DDP) | Significantly enhanced the tumor growth
inhibition of DDP. |[18] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies
used to evaluate the efficacy of arsenic disulfide.
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Caption: A typical experimental workflow for evaluating the anticancer effects of Asz2Sz.
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Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of As2Sz on a cancer cell line.

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into 96-well plates at a density of
5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO:z incubator.

Treatment: Prepare serial dilutions of As2S2 (e.g., O, 4, 8, 16 uM) in the appropriate cell
culture medium.[15][16] Remove the old medium from the wells and add 100 pL of the
As2S2-containing medium. Include a vehicle control (medium with the same concentration of
solvent, e.g., DMSO, used to dissolve As2S>).

Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours).

MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is
expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based method quantifies the percentage of cells undergoing apoptosis.

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations
of As2S2 (e.g., 0, 1.25, 2.5 uM) for 24 hours.[3]

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add 5 pL of
Annexin V-FITC and 5 pL of Propidium lodide (PI) to the cell suspension.

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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e Analysis: Analyze the stained cells within one hour using a flow cytometer. The cell
population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic
(Annexin V+/PI-), late apoptotic (Annexin V+/Pl+), and necrotic (Annexin V-/Pl+).

Protein Expression Analysis by Western Blot

This technique is used to measure the levels of specific proteins involved in signaling
pathways.

o Cell Lysis: After treatment with As2S2, wash the cells with cold PBS and lyse them using
RIPA buffer containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
protein assay Kkit.

o SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 pug) on an SDS-polyacrylamide
gel.

o Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

e Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST
for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g.,
p53, Akt, Bcl-2, 3-actin) overnight at 4°C.

e Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using
an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

In Vivo Xenograft Mouse Model

This protocol evaluates the antitumor efficacy of As2S: in a living organism.

o Cell Preparation and Implantation: Harvest cancer cells (e.g., MGC803) and resuspend them
in a sterile medium or PBS. Subcutaneously inject approximately 5 x 10° cells into the flank
of 4-6 week old athymic nude mice.[3]

e Tumor Growth: Allow tumors to grow to a palpable size (e.g., 0.2-0.3 cm?3).[3]
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» Randomization and Treatment: Randomly assign mice into treatment groups (e.g., vehicle
control, positive control like cyclophosphamide, low-dose AszSz, high-dose As2Sz).
Administer treatment via the desired route (e.g., oral gavage) at a specified schedule (e.g.,
daily).

e Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly
(e.q., every 2-3 days). Monitor the body weight of the mice as an indicator of toxicity.

o Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.
Weigh the tumors and process them for further analysis, such as immunohistochemistry (to
visualize protein expression in the tumor tissue) or Western blot.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Arsenic sulfide as a potential anti-cancer drug - PMC [pmc.ncbi.nim.nih.gov]

3. Arsenic sulfide, the main component of realgar, a traditional Chinese medicine, induces
apoptosis of gastric cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

e 4. Breast Cancer and Arsenic Anticancer Effects: Systematic Review of the Experimental
Data from In Vitro Studies - PMC [pmc.ncbi.nim.nih.gov]

e 5. datasheets.scbt.com [datasheets.scbt.com]

e 6. Page loading... [wap.guidechem.com]

e 7. escholarship.org [escholarship.org]

e 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

e 9. Arsenic(ll) sulfide 95 1303-32-8 [sigmaaldrich.com]

e 10. Arsenic(ll) sulfide | As2S2 | CID 3627253 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 11. americanelements.com [americanelements.com]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6902349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8487818/
https://www.benchchem.com/product/b1143408?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/51055615_The_medicinal_use_of_realgar_As4S4_and_its_recent_development_as_an_anticancer_agent
https://pmc.ncbi.nlm.nih.gov/articles/PMC4262477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4274045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4274045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9815927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9815927/
https://datasheets.scbt.com/sc-227275.pdf
https://wap.guidechem.com/dictionary/en/1303-32-8.html
https://escholarship.org/content/qt53s4t0v1/qt53s4t0v1.pdf
https://cameochemicals.noaa.gov/chris/ARD.pdf
https://www.sigmaaldrich.com/HU/hu/product/aldrich/519111
https://pubchem.ncbi.nlm.nih.gov/compound/Arsenic_II_-sulfide
https://www.americanelements.com/arsenic-ii-sulfide-1303-32-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 12. Anticancer efficacies of arsenic disulfide through apoptosis induction, cell cycle arrest,
and pro-survival signal inhibition in human breast cancer cells - PubMed
[pubmed.ncbi.nim.nih.gov]

e 13. Arsenic sulfide alleviates the progression of liver cancer malignancy by inhibiting the
expression of TLCD1 in mice - PMC [pmc.ncbi.nim.nih.gov]

e 14. researchgate.net [researchgate.net]
e 15. scispace.com [scispace.com]
e 16. e-century.us [e-century.us]

e 17. Arsenic sulfide induces RAG1-dependent DNA damage for cell killing by inhibiting
NFATc3 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

» 18. Arsenic sulfide reverses cisplatin resistance in non-small cell lung cancer in vitro and in
vivo through targeting PD-L1 - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to Arsenic (II) Sulfide (CAS
1303-32-8)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143408#arsenic-ii-sulfide-cas-number-1303-32-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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